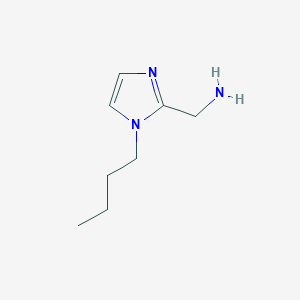
(1-丁基咪唑-2-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Butylimidazol-2-yl)methanamine, also known as BIM, is an organic compound that is widely used in scientific research. BIM is part of the imidazole family of compounds and has several unique properties that make it attractive for use in a variety of laboratory experiments. BIM is used in a variety of fields, ranging from biochemistry and physiology to organic synthesis and drug development. It has been used to study the effects of various drugs on the body, as well as to synthesize new compounds for drug development.
科学研究应用
抗菌和抗真菌活性
- 已合成苯并咪唑衍生物,包括结构类似于(1-丁基咪唑-2-基)甲胺,证明具有显著的抗菌和抗真菌活性。在这一类别中合成的化合物显示出明显的效力,与庆大霉素等临床标准相媲美(Ajani et al., 2016)。
- 同样,其他研究证实了苯并咪唑衍生物的抗菌效力,表明在治疗由细菌或酵母引起的感染方面具有潜在应用(Kopel et al., 2015)。
催化和化学合成
- 通过涉及(1-丁基咪唑-2-基)甲胺的途径合成了某些衍生物,表明其在促进化学反应和合成新化合物中的作用。例如,成功使用聚磷酸酸缩路线合成了1-[5-(4-甲基苯基)-1,3,4-噁二唑-2-基]甲胺化合物,展示了其在化学合成中的实用性(Shimoga et al., 2018)。
药物设计和药物化学潜力
- 已探索该分子及其衍生物在药物设计中的潜力。值得注意的是,一项研究突出了双(苯并咪唑)和三硫氰酸盐配合物的生物活性和分子结构,表明它们具有潜在的抗菌活性,因此可能在治疗感染中使用(Kopel et al., 2015)。
- 另一项研究合成了新型的1,3,4-噻二唑、1,2,4-三唑-5-硫酮和1,3-噻唑环-4-酮苯并咪唑衍生物,表明它们具有显著的抗菌和抗真菌活性,因此在药物开发中具有潜力(Barot et al., 2017)。
其他潜在应用
- 该分子已参与合成具有不同领域潜在应用的各种其他化合物。例如,合成并表征了1-(1H-苯并咪唑-2-基)-N-(四氢呋喃-2-基甲基)甲胺的铜(II)配合物,显示出比自由配体更高的抗菌活性,表明在药物化学中具有潜在应用(Elayaperumal et al., 2014)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of (1-Butylimidazol-2-yl)methanamine is the urinary tract, where it acts as an antiseptic and antibacterial agent . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . It possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Biochemical Pathways
The biochemical pathway of (1-Butylimidazol-2-yl)methanamine involves its hydrolysis to formaldehyde in acidic urine . This process is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Pharmacokinetics
The pharmacokinetics of (1-Butylimidazol-2-yl)methanamine involve its absorption from the gastrointestinal tract, distribution, metabolism, and excretion . It is readily absorbed from the gastrointestinal tract and is hydrolyzed to formaldehyde and ammonia in the urine . About 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours .
Result of Action
The result of the action of (1-Butylimidazol-2-yl)methanamine is the production of antibacterial activity in the urine . Ingestion of a 1-gram dose of (1-Butylimidazol-2-yl)methanamine produces antibacterial activity in the urine within half an hour . Administration of 1 gram twice daily produces continuous antibacterial activity in the urine .
Action Environment
The action of (1-Butylimidazol-2-yl)methanamine is influenced by the pH of the environment . To ensure this reaction occurs, some treatment regimens include the use of ascorbic acid to further acidify the urinary environment .
属性
IUPAC Name |
(1-butylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-5-11-6-4-10-8(11)7-9/h4,6H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDNTVSXMDYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

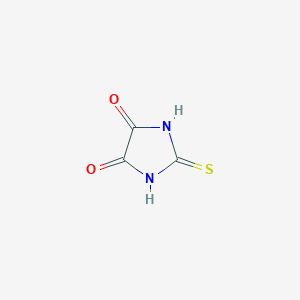
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
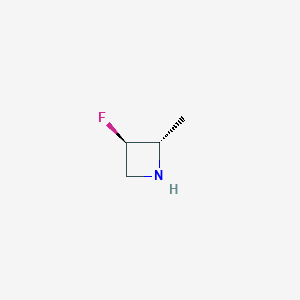
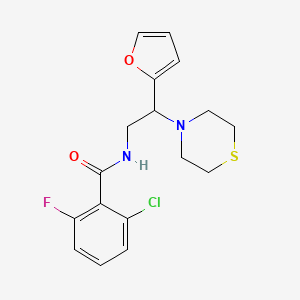
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
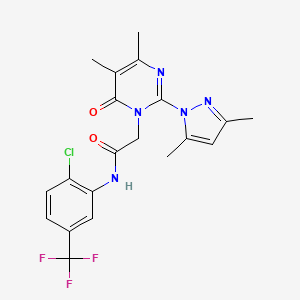
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
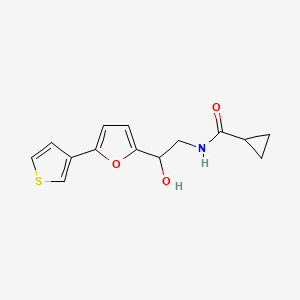
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

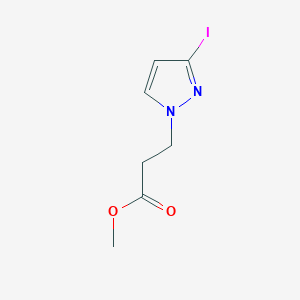
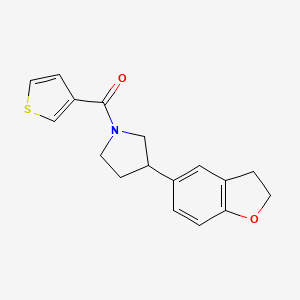
![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)